5-Bromo-7-methylpyrazolo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-methylpyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-4-7(9)5-8-2-3-10-11(6)8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVWZDXJOIIFKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=CC=NN12)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Characterization of Pyrazolo 1,5 a Pyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis
Proton NMR spectroscopy would be instrumental in identifying the number and types of hydrogen atoms in 5-Bromo-7-methylpyrazolo[1,5-a]pyridine. The chemical shifts (δ) of the protons in the pyrazolo[1,5-a]pyridine (B1195680) ring system are influenced by the electron-donating or -withdrawing nature of the substituents.
For a typical 7-methylpyrazolo[1,5-a]pyridine (B3107699) scaffold, the methyl protons would appear as a singlet in the upfield region of the spectrum. The aromatic protons on the pyridine (B92270) and pyrazole (B372694) rings would exhibit characteristic chemical shifts and coupling patterns (e.g., doublets, triplets, or multiplets) depending on their neighboring protons. The bromine atom at the 5-position would influence the electronic environment of the adjacent protons, causing a downfield shift of their signals.
A hypothetical data table for the ¹H NMR of this compound is presented below, based on trends observed in similar structures.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | Data not available | s | - |
| H-3 | Data not available | d | Data not available |
| H-4 | Data not available | d | Data not available |
| H-6 | Data not available | s | - |
| 7-CH₃ | Data not available | s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift and Coupling Constant Analysis
Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and chemical environment of the carbon atoms.
The carbon atom attached to the bromine (C-5) would be expected to have its signal shifted due to the halogen's electronegativity. The methyl carbon (7-CH₃) would appear at a characteristic upfield chemical shift. The quaternary carbons and the carbons of the aromatic rings would have signals in the downfield region.
A hypothetical data table for the ¹³C NMR of this compound is shown below, based on general knowledge of similar heterocyclic systems.
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | Data not available |
| C-3 | Data not available |
| C-3a | Data not available |
| C-4 | Data not available |
| C-5 | Data not available |
| C-6 | Data not available |
| C-7 | Data not available |
| 7-CH₃ | Data not available |
Two-Dimensional NMR Techniques for Unambiguous Structural Elucidation (e.g., COSY, HETCOR)
Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Correlation (HETCOR or HSQC/HMBC) would be essential for the unambiguous assignment of all proton and carbon signals.
COSY experiments would reveal the coupling relationships between protons, helping to establish the connectivity of the proton network within the molecule.
HETCOR (or HSQC) spectra would correlate directly bonded proton and carbon atoms.
NMR-Based Differentiation of Positional Isomers (e.g., 5-methyl vs. 7-methyl compounds)
NMR spectroscopy is a powerful tool for distinguishing between positional isomers. In the case of bromo-methyl-pyrazolo[1,5-a]pyridines, the position of the methyl and bromo substituents significantly impacts the chemical shifts and coupling patterns of the aromatic protons. For instance, the Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity between the methyl protons and the protons on the pyridine ring, which would differ between a 5-methyl and a 7-methyl isomer.
Mass Spectrometry Techniques for Molecular Formula Confirmation
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound.
Low and High-Resolution Mass Spectrometry (LRMS, HRMS)
Low-Resolution Mass Spectrometry (LRMS) would provide the nominal molecular weight of this compound. The presence of a bromine atom would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity.
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion with high precision. This allows for the determination of the elemental composition and confirmation of the molecular formula (C₈H₇BrN₂).
A hypothetical data table for the mass spectrometry of this compound is as follows:
| Ion | Calculated m/z | Observed m/z |
| [M]⁺ (for ⁷⁹Br) | Data not available | Data not available |
| [M+2]⁺ (for ⁸¹Br) | Data not available | Data not available |
| [M+H]⁺ (HRMS for C₈H₈⁷⁹BrN₂) | Data not available | Data not available |
Applications of Various Ionization Methods (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), Electron Ionization (EI))
Mass spectrometry is an essential tool for determining the molecular weight and fragmentation patterns of pyrazolo[1,5-a]pyridine derivatives. The choice of ionization method is critical and depends on the analyte's properties.
Electron Ionization (EI): As a hard ionization technique, EI bombards molecules with high-energy electrons, leading to extensive and reproducible fragmentation. metwarebio.com This method is particularly useful for elucidating the structure of volatile and thermally stable small organic molecules. metwarebio.com For pyrazolo[1,5-a]pyridine derivatives, EI mass spectrometry typically shows a prominent molecular ion (M+) peak, which confirms the molecular weight of the compound. For example, various substituted pyrazolo[1,5-a]pyridine-3-carboxylic acid esters have been characterized by EI, consistently showing the molecular ion peak as the base peak (100% relative intensity). acs.org This indicates the stability of the fused heterocyclic ring system under EI conditions.
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for analyzing polar compounds and large biomolecules. metwarebio.com It generates ions with minimal fragmentation, typically protonated molecules [M+H]+. doi.org This method is highly compatible with liquid chromatography (LC-MS), making it suitable for analyzing complex mixtures and reaction monitoring in the synthesis of pyrazolo[1,5-a]pyridine derivatives. metwarebio.com
Atmospheric Pressure Chemical Ionization (APCI): APCI is effective for analyzing semi-volatile and thermally stable compounds that are less polar than those suited for ESI. metwarebio.com In this method, a corona discharge ionizes solvent molecules, which then transfer charge to the analyte. metwarebio.com It serves as a complementary technique to ESI for the analysis of pyrazolo[1,5-a]pyridine derivatives that may have limited solubility in common ESI solvents.
The following table summarizes mass spectrometry data for representative pyrazolo[1,5-a]pyridine analogs, demonstrating the utility of EI in confirming their molecular formulas.
| Compound Name | Molecular Formula | Ionization Method | Key Ion (m/z) and Intensity | Reference |
| 7-Amino-6-cyano-2-methyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | C₂₀H₁₈N₄O₂ | EI | 334 (M+, 100%) | acs.org |
| 7-Amino-6-cyano-2-ethyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester | C₂₀H₁₈N₄O₂ | EI | 334 (M+, 100%) | acs.org |
| 7-Amino-5-(4-bromophenyl)-6-cyano-2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | C₂₅H₁₇BrN₄O₂ | EI | 460 (M+, 100%), 462 (M+2, 99.87%) | acs.org |
| 7-(4-Bromophenyl)-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine | C₁₇H₁₁BrN₄ | Mass Spectrometry | 350.4 (M+), 352.4 (M+2) | semanticscholar.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its aromatic scaffold and substituents.
Based on data from related structures, the key vibrational modes for the pyrazolo[1,5-a]pyridine core include:
Aromatic C-H stretching (ν(=C-H)ar.): Typically observed in the region of 3100-3000 cm⁻¹. semanticscholar.org
C=N and C=C stretching (ν(C=N), ν(C=C)): These vibrations from the fused heterocyclic rings appear in the fingerprint region, generally between 1610 cm⁻¹ and 1450 cm⁻¹. semanticscholar.org
C-N stretching (ν(C-N)): Found around 1250-1190 cm⁻¹. semanticscholar.org
Aromatic C-H bending (δ(Ar-H)): Out-of-plane bending vibrations for adjacent aromatic hydrogens are observed below 900 cm⁻¹. semanticscholar.org
The methyl group at the 7-position would show characteristic C-H stretching and bending vibrations. The carbon-bromine (C-Br) bond typically has a stretching vibration in the lower frequency range of the fingerprint region, often below 600 cm⁻¹.
The table below presents IR data for several pyrazolo[1,5-a]pyridine derivatives, illustrating the characteristic absorption bands.
| Compound Name | Key Functional Groups | Characteristic IR Bands (cm⁻¹) | Reference |
| 7-Amino-6-cyano-2-methyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | -NH₂, C≡N, C=O | 3462, 3323 (NH₂), 2216 (CN), 1703 (CO) | acs.org |
| 7-Amino-6-cyano-2-ethyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester | -NH₂, C≡N, C=O | 3462, 3329 (NH₂), 2212 (CN), 1705 (CO) | acs.org |
| 7-Phenyl-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine | Aromatic rings | 2930 (ν(=C-H)ar.), 1597 (ν(C=C)), 1551 (ν(C=N)), 1504 ((C-H) bending), 1251 (ν(C-N)), 763 (ν(Ar-H)) | semanticscholar.org |
| 7-(4-Bromophenyl)-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine | Aromatic rings, C-Br | 2925 (ν(=C-H)ar.), 1597 (ν(C=C)), 1558 (ν(C=N)), 1490 ((C-H) bending), 1204 (ν(C-N)), 764 (ν(Ar-H)) | semanticscholar.org |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, offering precise details on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, analysis of related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine (B1248293) structures allows for a detailed prediction of its solid-state characteristics. acs.orgresearchgate.net The pyrazolo[1,5-a]pyrimidine scaffold is known to form crystals with significant supramolecular features. nih.gov
Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Interactions)
The arrangement of molecules in the crystal lattice is governed by various non-covalent interactions. For this compound, the following interactions are expected to be significant:
π-π Stacking Interactions: The planar, aromatic pyrazolo[1,5-a]pyridine core is highly conducive to π-π stacking. In related structures, these interactions are common between the pyrazole and pyrimidine (B1678525)/pyridine rings of adjacent molecules, playing a crucial role in stabilizing the crystal packing. researchgate.net
Hydrogen Bonding: Although the parent this compound lacks classical hydrogen bond donors, weak C-H···N hydrogen bonds can form between the aromatic C-H groups and the nitrogen atoms of neighboring molecules. Such interactions have been observed in similar heterocyclic systems. researchgate.net
Halogen Bonding: The bromine atom at the 5-position can act as a halogen bond donor, forming Br···N interactions with the nitrogen atoms of adjacent molecules. This type of interaction is a significant directional force in the crystal engineering of halogenated compounds. researchgate.net
In the crystal structure of 5-bromo- acs.orgresearchgate.netarabjchem.orgtriazolo[1,5-a]pyrimidine, a related compound, the packing is stabilized by a combination of C—H⋯N hydrogen bonds, Br⋯N halogen bonds (3.185 Å), and π–π stacking interactions (centroid-to-centroid distance of 3.663 Å). researchgate.net These forces combine to stack the molecules into well-defined arrangements. researchgate.net
Reactivity and Chemical Transformations of 5 Bromo 7 Methylpyrazolo 1,5 a Pyridine and Its Analogues
Nucleophilic Aromatic Substitution (NAS) Reactions on the Pyridine (B92270) Ring
The pyrazolo[1,5-a]pyridine (B1195680) ring system, being electron-deficient, is activated for nucleophilic aromatic substitution (NAS). The nitrogen atom in the pyridine ring withdraws electron density, making the carbon atoms, particularly those at positions analogous to the ortho and para positions (C-7 and C-5), susceptible to attack by nucleophiles.
Functionalization at Electrophilic Positions (e.g., C-5 and C-7)
The C-5 and C-7 positions of the pyrazolo[1,5-a]pyridine scaffold are electrophilic centers. This reactivity is exploited in medicinal chemistry to introduce various structural motifs that can modulate the biological activity of the molecule. nih.gov In analogues such as 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215), the chlorine atom at the C-7 position is shown to be more reactive towards nucleophilic substitution than the one at C-5. nih.gov This selectivity allows for sequential functionalization. For instance, the reaction of 5,7-dichloro derivatives with a nucleophile like morpholine (B109124) can proceed selectively at the C-7 position at room temperature, leaving the C-5 position available for subsequent reactions. nih.gov This differential reactivity provides a strategic advantage in the synthesis of complex, selectively substituted molecules.
Introduction of Diverse Nucleophilic Moieties (e.g., Aromatic Amines, Alkylamines, Alkoxides)
A wide array of nucleophiles can be introduced onto the pyrazolo[1,5-a]pyridine core, demonstrating the versatility of NAS reactions for creating diverse chemical libraries. Common nucleophiles include aromatic amines, alkylamines, cycloalkylamines, and alkoxides. nih.gov The reaction conditions can be tuned to accommodate the reactivity of the nucleophile. For example, amines coupled with electron-donating groups may react under milder basic conditions (e.g., triethylamine), whereas amines bearing electron-withdrawing groups often require stronger bases to achieve successful substitution. nih.gov
An example from the analogous pyrazolo[1,5-a]pyrimidine (B1248293) series illustrates this principle effectively. The reaction of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with morpholine in the presence of potassium carbonate yields 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine, with the substitution occurring selectively at the C-7 position. nih.gov This intermediate can then be subjected to further functionalization at the C-5 position.
Directed Functionalization and Reactivity of Halogen and Methyl Groups
The bromo and methyl substituents on the 5-Bromo-7-methylpyrazolo[1,5-a]pyridine ring serve as synthetic handles for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and modifications of the methyl group.
Reactivity of Bromo-Substituted Pyrazolo[1,5-a]pyridines in Cross-Coupling Reactions
The bromine atom at the C-5 position is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. lookchem.com Suzuki-Miyaura, Sonogashira, and Heck reactions are commonly employed to functionalize bromo-substituted aza-heterocycles. rsc.orgnih.govresearchgate.net
Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl and heteroaryl groups. Bromo-substituted pyrazolo[1,5-a]pyrimidines readily undergo Suzuki coupling with various boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or XPhosPdG2) and a base. rsc.orgnih.govnih.gov These reactions are often performed in solvent mixtures like dioxane/water and can be accelerated using microwave irradiation. nih.govresearchgate.net
Sonogashira Coupling: This coupling reaction allows for the introduction of alkyne moieties. The reaction of bromo-pyrazolo[1,5-a]pyrimidines with terminal alkynes is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI). researchgate.netnih.gov This method is compatible with a wide range of functional groups on the alkyne partner. soton.ac.uk
The table below summarizes representative cross-coupling reactions on bromo-substituted pyrazolo[1,5-a]pyrimidine analogues, which serve as a model for the reactivity of this compound.
| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Ref |
| Suzuki | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos, K₂CO₃, EtOH/H₂O, MW | 3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 86% | nih.gov |
| Suzuki | 3-Iodo-5,7-diphenylpyrazolo[1,5-a]pyrimidine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 3,5,7-Triphenylpyrazolo[1,5-a]pyrimidine | 85% | nih.gov |
| Sonogashira | 3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF | 2-Methyl-7-phenyl-3-(phenylethynyl)pyrazolo[1,5-a]pyrimidine | 82% | nih.gov |
| Sonogashira | 5-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄, CuI, THF/Et₃N | 5-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile | Low | soton.ac.uk |
Chemical Transformations Involving the Methyl Group at C-7
The methyl group at the C-7 position, while generally stable, can undergo chemical transformations. Its reactivity is influenced by the electron-deficient nature of the attached pyrazolo[1,5-a]pyridine ring system. Plausible reactions, based on the known chemistry of methyl-substituted heterocycles, include oxidation, halogenation, and condensation reactions. For instance, methyl groups on similar heterocyclic scaffolds can be oxidized to aldehydes or carboxylic acids using strong oxidizing agents. They can also potentially undergo condensation with aldehydes or other electrophiles under basic conditions, leveraging the acidity of the methyl protons which are activated by the heterocyclic ring.
Cyclization and Ring-Opening Reactions for Scaffold Modification
The pyrazolo[1,5-a]pyridine scaffold can be significantly modified through reactions that either form additional rings or induce the opening and rearrangement of the existing bicyclic system. These transformations provide access to novel and structurally complex heterocyclic frameworks.
One notable example is an isomerization reaction observed in the pyrazolo[1,5-a]pyrimidine series, which proceeds through an Addition of Nucleophile, Ring-Opening, and Ring-Closing (ANRORC) mechanism. nih.gov In this transformation, 7-aryl-3-formylpyrazolo[1,5-a]pyrimidines, when treated with aqueous sodium hydroxide (B78521) under microwave conditions, rearrange to form 5-aroyl-NH-pyrazolo[3,4-b]pyridines. nih.gov This reaction involves the nucleophilic attack of a hydroxide ion, leading to the opening of the pyrimidine (B1678525) ring, followed by recyclization to yield the isomeric pyrazolo[3,4-b]pyridine core.
Further scaffold modification can be achieved through intramolecular cyclization. For example, 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines react with hydrazine (B178648) to form a new pyrazole (B372694) ring, resulting in 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines. rsc.org Additionally, pyrazolo[1,5-a]pyrazin-4-ylacetonitriles have been used as precursors to construct a new, annulated pyridine ring, leading to the novel pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system. enamine.net These examples highlight the potential for using the existing scaffold as a template to build more elaborate molecular architectures.
Structure Activity Relationship Sar Principles for Pyrazolo 1,5 a Pyridine Scaffolds
Impact of Substituent Position and Electronic Nature on Molecular Recognition
The strategic placement of various functional groups on the pyrazolo[1,5-a]pyridine (B1195680) core is a key determinant of biological activity. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the molecule's ability to interact with protein targets through mechanisms like hydrogen bonding, hydrophobic interactions, and π–π stacking. nih.gov
Analysis of Substituent Effects at Pyrazole (B372694) Ring Positions (e.g., C-3) on Molecular Interactions
The C-3 position of the pyrazole ring is a critical site for modification, with alterations significantly impacting molecular interactions and biological potency. Studies on pyrazolo[1,5-a]pyridine-based antiherpetic agents have shown that the nature of the C-3 substituent dramatically influences antiviral activity. nih.gov Variations in the heteroatom basicity and the orientation of the group at this position lead to substantial changes in potency. nih.gov
In the context of antitubercular agents, pyrazolo[1,5-a]pyridine-3-carboxamides have been extensively studied. The introduction of specific side chains at the C-3 carboxamide nitrogen is crucial for efficacy. For instance, incorporating a 1-piperidinyl or a 4-(trifluoromethyl)piperidin-1-yl group can improve activity. nih.gov The C-3 position appears to tolerate large hydrophobic substituents well, as demonstrated by derivatives with trifluoromethoxyphenyl and 4-(4-fluorophenyl)piperazin-1-yl groups, which display potent anti-TB activities. nih.gov One of the most effective compounds in a series featured a lipophilic tail identical to that of the known drug Q203, underscoring the importance of this position for potent antimycobacterial activity. nih.gov
Interactive Table: Effect of C-3 Substituents on Antitubercular Activity (Mtb H37Rv Strain)
| Compound ID | R3 Substituent | MIC (nM) | Fold Improvement vs. Parent |
|---|---|---|---|
| 5c | 1-piperidinyl | - | 5-6 fold |
| 5d | 4-(trifluoromethyl)piperidin-1-yl | - | 5-6 fold |
| 5e | trifluoromethoxyphenyl | - | Comparable to 5d |
| 5f | 4-(4-fluorophenyl)piperazin-1-yl | - | Comparable to 5d |
Data derived from a study on pyrazolo[1,5-a]pyridine-3-carboxamides. nih.gov
Analysis of Substituent Effects at Pyridine (B92270) Ring Positions (e.g., C-4, C-5, C-7) on Molecular Interactions
Substitutions on the pyridine portion of the scaffold are equally critical for modulating biological activity. Research on antitubercular pyrazolo[1,5-a]pyridine-3-carboxamides has systematically explored the impact of methyl group placement on the pyridine ring. nih.gov
The findings indicate that the 5-position is optimal for substitution. When a methyl group was moved to the C-4, C-6, or C-7 positions, the resulting compounds were 2- to 149-fold less potent against the Mtb H37Rv strain. nih.gov However, the 5-position is not limited to just a methyl group; it can be replaced by other moieties such as methoxyl, ethyl, or chloro groups without a significant loss of anti-TB potency. nih.govnih.gov Conversely, introducing a large hydrophobic substituent like isopropyl or phenyl at the C-5 position was found to be detrimental to activity. nih.gov The removal of the C-5 substituent altogether had a minimal effect on the inhibitory function. nih.gov
In a separate series of pyrazolo[1,5-a]pyridines developed as antagonists for the corticotropin-releasing factor 1 (CRF1) receptor, potent binding activity was observed with 2,4-disubstituted phenyl rings at the C-7 position. acs.org
Interactive Table: Effect of Pyridine Ring Substituents on Antitubercular Activity (Mtb H37Rv Strain)
| Compound ID | R1 Substituent Position | R1 Substituent | MIC (nM) | Relative Potency |
|---|---|---|---|---|
| 5g | 5- | Methyl | 7.7 | Optimal |
| 5h | 4- | Methyl | - | 2-fold less potent than 5g |
| 5i | 6- | Methyl | - | Less potent than 5g |
| 5j | 7- | Methyl | - | 149-fold less potent than 5g |
| 5k | 5- | Methoxyl | - | Comparable to 5g |
| 5m | 5- | Ethyl | - | Comparable to 5g |
| 5p | 5- | Chloride | - | Comparable to 5g |
| 5n | 5- | Isopropyl | 47.4 | 6.2-fold less potent than 5g |
| 5r | 5- | Phenyl | 478.9 | 62.2-fold less potent than 5g |
Data derived from a study on pyrazolo[1,5-a]pyridine-3-carboxamides. nih.gov
Role of Specific Functional Groups (e.g., Nitrile, Lactam Carbonyl) on Molecular Interactions and Selectivity
Specific functional groups can act as key pharmacophoric features that drive molecular recognition and selectivity. The nitrile group, for instance, is a versatile functional group in drug design. researchgate.net Its linear geometry allows it to fit into protein binding pockets, where it can participate in hydrogen bonding as an acceptor or engage in hydrophobic interactions. researchgate.netresearchgate.net In one structure-activity relationship study of pyrazolo[1,5-a]pyrimidine (B1248293) BCL6 binders, modification at the C-3 position with a nitrile group was found to significantly alter the interaction within the enzyme, suggesting a stabilizing polar interaction with an asparagine residue. nih.gov
Similarly, the lactam carbonyl group is a significant contributor to molecular interactions. In the same study on BCL6 binders, the lactam carbonyl was observed to form a notable hydrogen bond, which is crucial for binding. nih.gov
Conformational Aspects and Intramolecular Interactions in Modulating Molecular Recognition
The three-dimensional shape (conformation) of a molecule is paramount for its interaction with a biological target. Conformational flexibility or rigidity, influenced by intramolecular forces, can determine how well a ligand fits into a binding site.
Influence of Intramolecular Hydrogen Bonding on Molecular Conformation
Intramolecular hydrogen bonds can play a crucial role in pre-organizing a molecule into a specific, biologically active conformation. This can reduce the entropic penalty of binding and enhance affinity. In a series of pyrazolo[1,5-a]pyrimidine derivatives, the amide NH was found to be critical in constraining the binding conformation through the formation of an intramolecular hydrogen bond with a nitrogen atom in the pyrimidine (B1678525) ring. nih.gov This interaction helps to stabilize the bioactive conformation of the ligand.
Stereochemical Considerations in Pyrazolo[1,5-a]pyridine Derivatives
Stereochemistry becomes a key consideration when chiral centers are present in the molecule. The reduction of the pyrimidine ring in 5,7-disubstituted pyrazolo[1,5-a]pyrimidines can lead to the formation of up to four possible stereoisomers. mdpi.com A study on the reduction of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate revealed the formation of two pairs of geometric isomers: syn- and anti-isomers. mdpi.com
These stereoisomers exhibit significantly different conformational properties. The bicyclic core in the syn-configuration was found to be conformationally stable. In contrast, the bicyclic core in the anti-(or trans)-configuration is a conformationally labile system. mdpi.com This structural lability in the trans-configured isomers may allow them to better adapt and adjust to the active site of a biological target, highlighting their potential for developing active small molecules. mdpi.com
| Isomer Configuration | Conformational Property | Implication for Molecular Recognition |
| syn | Conformationally stable | Presents a rigid structure to the binding site. |
| anti (trans) | Conformationally labile | Possesses structural flexibility to adapt to the binding site. |
Based on findings from the dearomatization of 5,7-substituted pyrazolo[1,5-a]pyrimidines. mdpi.com
Theoretical and Computational Approaches in SAR Studies
Computational studies, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are pivotal in exploring the structural requirements for the biological activity of pyrazolo[1,5-a]pyridine derivatives. researchgate.net These methods help to understand how different chemical features of the molecules influence their inhibitory properties against various biological targets. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) models are theoretical models that quantitatively correlate the biological activity of a group of compounds with their chemical structures. chemrevlett.com In the context of pyrazolo[1,5-a]pyridine scaffolds, QSAR studies have been instrumental in identifying key molecular descriptors that govern their activity. These descriptors are numerical values that characterize specific properties of a molecule.
Research on pyrazolo[1,5-a]pyrimidine derivatives as Pim-1/2 kinase inhibitors has utilized QSAR models to understand the impact of different substituents on inhibitory activity. researchgate.net Such studies reveal that molecular descriptors related to the electronic and steric properties of the substituents play a significant role. For instance, the presence of specific functional groups at different positions on the pyrazolo[1,5-a]pyrimidine core can be correlated with changes in inhibitory potency. researchgate.net
The following table summarizes key molecular descriptors and their general correlation with the structural attributes and activity of pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine scaffolds, based on published QSAR studies.
| Molecular Descriptor Category | Specific Descriptor Example | Correlation with Structural Attributes & Activity |
| Topological Descriptors | Wiener Index | Describes molecular branching. Increased branching can affect solubility and binding affinity. |
| Electronic Descriptors | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the electron-donating ability of the molecule. Influences interactions with electron-accepting residues in the target protein. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the electron-accepting ability of the molecule. Important for charge-transfer interactions. | |
| Quantum-Chemical Descriptors | Dipole Moment | Affects the overall polarity of the molecule, which can influence its solubility and ability to cross cell membranes. |
| Steric Descriptors | Molar Refractivity | Related to the volume of the molecule and its polarizability. Can impact how well the molecule fits into a binding pocket. |
These descriptors help to build predictive QSAR models that can guide the design of new derivatives with improved activity.
Both ligand-based and structure-based computational methods are employed to understand the SAR of pyrazolo[1,5-a]pyridine scaffolds.
Ligand-Based Approaches:
Ligand-based methods, such as QSAR and pharmacophore modeling, are utilized when the three-dimensional structure of the biological target is unknown. researchgate.net A QSAR study is a popular ligand-based molecular modeling approach that explores the effects of structural and physicochemical features of ligands on their biological activity through linear or non-linear relationships. researchgate.net
For pyrazolo[1,5-a]pyrimidine derivatives, QSAR models have been developed to predict their inhibitory activities against various kinases. researchgate.net These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. chemrevlett.com The resulting equations can then be used to predict the activity of newly designed compounds, helping to prioritize which molecules to synthesize and test.
Pharmacophore modeling is another ligand-based technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. For pyrazolo[3,4-d]pyrimidine derivatives, a related scaffold, pharmacophore models have been generated that consist of features like hydrogen bond donors, aromatic rings, and hydrophobic groups. mdpi.com These models serve as 3D queries for virtual screening of compound libraries to identify new potential inhibitors. mdpi.com
Structure-Based Approaches:
When the 3D structure of the target protein is available, structure-based methods like molecular docking can be employed. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. nih.gov This technique provides valuable insights into the binding interactions between the ligand and the protein at the atomic level. nih.gov
Molecular docking studies on pyrazolo[1,5-a]pyrimidine inhibitors have been used to understand their binding modes within the active site of kinases like CDK9. nih.gov These studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for binding affinity and selectivity. mdpi.comnih.gov For example, the pyrazolo[1,5-a]pyrimidine moiety has been shown to be essential for forming hinge interactions with specific amino acid residues in the kinase domain. mdpi.com
The following table provides an overview of the application of these modeling methodologies to the pyrazolo[1,5-a]pyridine and related scaffolds.
| Modeling Methodology | Approach | Application to Pyrazolo[1,5-a]pyridine Scaffolds | Key Insights |
| Quantitative Structure-Activity Relationship (QSAR) | Ligand-Based | Development of predictive models for kinase inhibitory activity. researchgate.net | Identification of key physicochemical properties (e.g., electronic and steric) that influence activity. researchgate.net |
| Pharmacophore Modeling | Ligand-Based | Identification of essential chemical features for biological activity. mdpi.com | Guiding virtual screening for new inhibitors and understanding ligand-receptor interactions. mdpi.commdpi.com |
| Molecular Docking | Structure-Based | Prediction of binding modes of pyrazolo[1,5-a]pyrimidine derivatives in the active site of target proteins. nih.govnih.gov | Elucidation of specific amino acid interactions that contribute to binding affinity and selectivity. nih.govnih.gov |
Through the application of these theoretical and computational methodologies, a deeper understanding of the SAR principles governing the pyrazolo[1,5-a]pyridine scaffold can be achieved, facilitating the rational design of novel and more effective therapeutic agents.
Computational and Theoretical Investigations of Pyrazolo 1,5 a Pyridine Systems
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in studying N-heterocyclic systems. DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for a wide range of molecular property predictions. researchgate.netresearchgate.net
One of the significant applications of DFT is the prediction of spectroscopic parameters. For pyrazolo[1,5-a]pyridine (B1195680) derivatives, theoretical calculations can accurately forecast Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net Methods like the Gauge-Including Atomic Orbital (GIAO) are often employed within a DFT framework (e.g., GIAO/B3LYP/6-311++G(d,p)) to calculate the NMR shielding tensors, which are then converted into chemical shifts. researchgate.net
This predictive capability is crucial for structural elucidation. By comparing the theoretically calculated chemical shifts with experimental data, researchers can confirm the structure of newly synthesized compounds, assign specific signals to the correct nuclei (¹H, ¹³C, ¹⁵N), and resolve ambiguities in isomeric products. researchgate.netnih.gov For instance, in complex heterocyclic systems, DFT calculations have been decisive in assigning the correct tautomeric forms present in a solution. nih.gov The accuracy of these predictions is often high, with a strong correlation observed between calculated and experimental values for related heterocyclic structures. nsf.gov
Table 1: Illustrative Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for a Pyrazolo[1,5-a]pyridine Scaffold Note: This table is a representative example based on typical findings for the pyrazolo[1,5-a]pyridine class of compounds and does not represent actual experimental data for 5-Bromo-7-methylpyrazolo[1,5-a]pyridine.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
|---|---|---|---|
| C-2 | 142.1 | 142.5 | -0.4 |
| C-3 | 110.5 | 111.0 | -0.5 |
| C-5 | 128.9 | 129.3 | -0.4 |
| C-6 | 115.4 | 115.9 | -0.5 |
| C-7 | 148.2 | 148.8 | -0.6 |
| C-8a | 140.3 | 140.9 | -0.6 |
DFT calculations are instrumental in understanding the electronic properties of pyrazolo[1,5-a]pyridine systems. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. researchgate.net
Furthermore, the calculation of Molecular Electrostatic Potential (MEP) maps helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For pyrazolo[1,5-a]pyrimidines, a related class of compounds, electronic structure analysis revealed that electron-donating groups at position 7 can significantly influence the electronic properties and favor intramolecular charge transfer (ICT). rsc.org Similar principles apply to pyrazolo[1,5-a]pyridines, where substituents like the bromo and methyl groups in this compound would be expected to modulate the electronic landscape and, consequently, the molecule's reactivity profile.
Molecular Mechanics and Dynamics Simulations
While quantum methods provide high accuracy for electronic properties, molecular mechanics and dynamics are better suited for studying the conformational behavior and larger-scale movements of molecules.
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of molecules. For derivatives of the pyrazolo[1,5-a]pyridine scaffold, particularly reduced forms like tetrahydropyrazolo[1,5-a]pyrimidines, computational studies can predict the most stable conformations. researchgate.netmdpi.comnih.gov These studies involve systematically exploring the potential energy surface to identify low-energy conformers. Energy minimization calculations then refine these structures to find the most stable geometric arrangement of atoms. nih.gov Such analyses have revealed that the bicyclic core of related systems can exist in different conformations, with a relatively low energy barrier for transition between them, indicating structural lability that could be important for biological activity. researchgate.netnih.gov
Semi-empirical methods, such as Austin Model 1 (AM1), offer a faster, albeit less accurate, alternative to ab initio or DFT methods for studying large molecular systems. nih.govresearchgate.net These methods are based on Hartree-Fock theory but use empirical parameters derived from experimental data to simplify the calculations. uni-muenchen.de AM1 was developed to improve upon earlier models by reducing the repulsion of atoms at close distances. wikipedia.org It has been used to compare theoretical geometric parameters (bond lengths, bond angles) with experimental data obtained from X-ray crystallography for related heterocyclic systems like pyrazolo[1,5-a]pyrimidines. researchgate.net While often superseded by DFT for high-accuracy calculations, semi-empirical methods like AM1 remain useful for initial structural optimizations and for studying very large molecules where higher-level theories are computationally prohibitive. researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful asset for investigating the mechanisms of chemical reactions involving pyrazolo[1,5-a]pyridine derivatives. researchgate.netnih.gov By mapping the potential energy surface of a reaction, DFT calculations can identify transition states, intermediates, and activation energies. This information provides a detailed, step-by-step picture of how reactants are converted into products. researchgate.net
For example, in the synthesis and functionalization of the pyrazolo[1,5-a]pyrimidine (B1248293) core, computational studies can help rationalize the observed regioselectivity of reactions, such as why certain positions on the ring are more susceptible to nucleophilic or electrophilic attack. nih.gov Understanding these reaction pathways at a molecular level is crucial for optimizing reaction conditions and designing new synthetic routes to novel derivatives of this compound and related compounds. researchgate.net
Future Directions and Advanced Research Considerations for 5 Bromo 7 Methylpyrazolo 1,5 a Pyridine
Development of Novel and Efficient Synthetic Routes for Targeted Functionalization
The future of synthetic chemistry for 5-Bromo-7-methylpyrazolo[1,5-a]pyridine will likely focus on developing more sophisticated, efficient, and sustainable methods for its modification. While classical methods are established, modern synthetic strategies can provide access to a wider array of derivatives with high precision and atom economy.
Key areas for development include:
Palladium-Catalyzed Cross-Coupling Reactions: The bromo group at the C5-position is ideally suited for various palladium-catalyzed cross-coupling reactions. Future work will likely involve optimizing Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions to introduce a diverse range of substituents, including aryl, heteroaryl, alkynyl, and amino groups. These methods are crucial for creating libraries of compounds for biological screening and materials science applications. nih.govrsc.org
C-H Bond Functionalization: Direct C-H functionalization represents a powerful and atom-economical approach to modify the heterocyclic core. thieme-connect.debohrium.com Research will focus on developing regioselective methods to activate and functionalize the C-H bonds at positions C2, C3, C4, and C6, as well as the methyl group at C7. This could involve transition-metal catalysis (e.g., using Pd, Rh, Ru, or Ir catalysts) to introduce new carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials.
Photocatalysis and Electrosynthesis: Visible-light photocatalysis and electrosynthesis are emerging as green and powerful tools in organic synthesis. bohrium.com These methods could be applied to this compound to enable novel transformations under mild conditions, such as radical additions, perfluoroalkylation, and other challenging functionalizations that are difficult to achieve with traditional thermal methods.
Flow Chemistry and Microwave-Assisted Synthesis: To improve efficiency, scalability, and safety, future synthetic routes may increasingly employ flow chemistry and microwave-assisted techniques. nih.gov These technologies can significantly reduce reaction times, improve yields, and allow for better control over reaction parameters, facilitating the rapid synthesis of derivative libraries. nih.govacs.org
Table 1: Potential Synthetic Routes for Functionalizing this compound
| Synthetic Strategy | Target Position | Potential Reagents/Catalysts | Expected Functionalization |
|---|---|---|---|
| Suzuki Coupling | C5 | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base | Introduction of aryl or heteroaryl groups |
| Buchwald-Hartwig Amination | C5 | Amines (primary/secondary), Pd catalyst, phosphine (B1218219) ligand | Formation of C-N bonds with various amines |
| Sonogashira Coupling | C5 | Terminal alkynes, Pd/Cu catalysts | Introduction of alkynyl moieties |
| Direct C-H Arylation | C3 | Aryl halides, Pd catalyst (e.g., Pd(OAc)₂), ligand | Regioselective arylation of the pyrazole (B372694) ring |
| Visible-Light Photocatalysis | Various | Photocatalyst (e.g., Ru(bpy)₃²⁺), radical precursors | Trifluoromethylation, alkylation, etc. |
Exploration of Undiscovered Chemical Transformations and Reactivity Pathways
Beyond established functionalization methods, future research should aim to uncover novel reactivity patterns of the this compound core. The interplay between the π-excessive pyrazole ring and the π-deficient pyridine (B92270) ring creates unique electronic properties that could be exploited in new chemical transformations. researchgate.net
Potential areas for exploration include:
Dearomatization Reactions: Investigating the dearomatization of the pyridine ring could lead to the synthesis of novel three-dimensional scaffolds, such as tetrahydropyrazolo[1,5-a]pyridines. mdpi.com These saturated and partially saturated heterocyclic structures are of significant interest in medicinal chemistry due to their conformational flexibility and potential for improved pharmacokinetic properties. mdpi.com
Multicomponent Reactions (MCRs): Designing novel MCRs that utilize this compound as a key building block could provide rapid access to complex molecular architectures in a single synthetic operation. This approach is highly valued for its efficiency in generating molecular diversity.
Ring-Transformation Reactions: Exploring conditions that could induce ring-opening or ring-expansion of the pyrazolo[1,5-a]pyridine (B1195680) system would open avenues to entirely new classes of heterocyclic compounds. This could involve photochemical, thermal, or reagent-mediated pathways.
Metal-Complex Formation and Catalysis: The nitrogen atoms within the pyrazolo[1,5-a]pyridine core can act as ligands for transition metals. Future studies could explore the synthesis and characterization of novel organometallic complexes and investigate their potential applications in catalysis, for instance, as ligands that can tune the electronic and steric properties of a metal center.
Table 2: Unexplored Reactivity Pathways for this compound
| Reaction Class | Potential Transformation | Significance |
|---|---|---|
| Catalytic Hydrogenation | Selective reduction of the pyridine ring | Access to non-planar tetrahydropyrazolo[1,5-a]pyridine scaffolds mdpi.com |
| [3+2] Cycloaddition | Reaction at the C2-C3 bond of the pyrazole ring | Construction of novel polycyclic heterocyclic systems acs.org |
| Lithiation/Halogen-Metal Exchange | Conversion of the C5-Br to a C5-Li species | Enables subsequent reaction with a wide range of electrophiles |
| Radical Functionalization of Methyl Group | Functionalization of the C7-methyl group via radical intermediates | Introduction of new functionalities at a non-aromatic position |
Application of Advanced Spectroscopic Probes for Detailed Structural and Mechanistic Analysis
A deeper understanding of the structural, electronic, and dynamic properties of this compound and its derivatives is essential for rational design. Advanced spectroscopic techniques can provide invaluable insights that are not accessible through routine characterization methods.
Future research should incorporate:
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are routine, advanced techniques like 2D-NOESY and ROESY can be used to elucidate the three-dimensional structure and conformation of complex derivatives in solution. mdpi.com Solid-state NMR could provide information on the packing and polymorphism of crystalline materials.
Fluorescence and Phosphorescence Spectroscopy: Many pyrazolo[1,5-a]pyrimidine (B1248293) derivatives exhibit interesting photophysical properties. nih.govrsc.org Detailed studies using steady-state and time-resolved fluorescence and phosphorescence spectroscopy can characterize their emission behavior, quantum yields, and excited-state lifetimes. This is crucial for developing new fluorescent probes, sensors, and materials for organic light-emitting diodes (OLEDs). rsc.org
X-ray Crystallography: Single-crystal X-ray diffraction remains the definitive method for determining molecular structure in the solid state. acs.org Systematically crystallizing a series of derivatives will provide precise information on bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking), which is vital for understanding structure-property relationships. nih.gov
In-situ Spectroscopic Monitoring: To gain insight into reaction mechanisms, techniques like in-situ IR or NMR spectroscopy can be used to monitor reactions in real-time. This allows for the identification of transient intermediates and provides data to support or refute proposed mechanistic pathways, leading to more rational reaction optimization.
Table 3: Advanced Spectroscopic Techniques and Their Applications
| Technique | Information Gained | Potential Application Area |
|---|---|---|
| 2D NMR (NOESY/ROESY) | Through-space proton correlations, conformational analysis | Structural elucidation of sterically hindered derivatives mdpi.com |
| Time-Resolved Fluorescence | Excited-state lifetimes, dynamic processes | Development of fluorescent sensors and OLED materials nih.gov |
| Single-Crystal X-ray Diffraction | Precise 3D structure, intermolecular interactions | Rational design of crystalline materials and drug candidates nih.gov |
| Circular Dichroism (CD) | Chirality and secondary structure of biomolecule interactions | Studying the binding of derivatives to target proteins |
Computational Design and Optimization of Novel Derivatives with Tailored Properties
In conjunction with synthetic efforts, computational chemistry offers a powerful platform for the rational design and in-silico screening of novel this compound derivatives. These methods can predict molecular properties, guide synthetic efforts, and reduce the time and cost associated with experimental research.
Future directions in this area include:
Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to calculate a wide range of properties, including molecular orbital energies (HOMO/LUMO), electrostatic potentials, and absorption/emission spectra. nih.govrsc.org These calculations are essential for designing new materials with specific electronic and photophysical properties.
Molecular Docking and Dynamics: For medicinal chemistry applications, molecular docking simulations can predict the binding modes and affinities of derivatives within the active sites of biological targets, such as protein kinases. nih.govekb.eg Subsequent molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex and the energetic contributions of key interactions.
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models for a series of synthesized and tested derivatives, it is possible to create statistical models that correlate structural features with biological activity or other properties. These models can then be used to predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates.
Machine Learning and AI: Emerging machine learning and artificial intelligence algorithms can be trained on existing chemical data to predict reaction outcomes, propose novel synthetic routes, and design molecules with desired property profiles (de novo design). Applying these tools to the pyrazolo[1,5-a]pyridine scaffold could accelerate the discovery of new lead compounds.
Table 4: Computational Approaches for Derivative Design
| Computational Method | Objective | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure analysis | HOMO/LUMO energies, charge distribution, reactivity indices rsc.org |
| Molecular Docking | Predicting binding to biological targets | Binding affinity, interaction modes with proteins nih.gov |
| Molecular Dynamics (MD) | Simulating molecular motion over time | Conformational stability, binding free energies |
| QSAR | Correlating structure with activity | Predicted biological activity, toxicity, or physicochemical properties |
Q & A
Q. What are the common synthetic routes for 5-Bromo-7-methylpyrazolo[1,5-a]pyridine, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves cyclization reactions or substitution at position 5 of the pyrazole core. For example:
- Cyclization Approach : React 5-aminopyrazole derivatives with electrophilic reagents (e.g., enaminones) in pyridine or ethanol under reflux. Post-reaction, intermediates are purified via recrystallization (e.g., DMF/ethanol) .
- Bromination : Introduce bromine at position 5 using N-bromosuccinimide (NBS) in a chlorinated solvent (e.g., CCl₄) under UV light .
- Characterization : Confirm structures using ¹H/¹³C NMR (e.g., δ = 142.1 ppm for brominated carbons), IR (C=O stretches at ~1680 cm⁻¹), and HRMS (e.g., [M+H]+ = 254.1042) .
Q. Which spectroscopic techniques are critical for structural confirmation of pyrazolo[1,5-a]pyridine derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent positions (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ 7–9 ppm). For brominated derivatives, coupling constants (e.g., J = 57 Hz for CF₂H) confirm regiochemistry .
- IR Spectroscopy : Detect functional groups (e.g., C=O at 1680–1725 cm⁻¹, NH stretches at 3346 cm⁻¹) .
- Mass Spectrometry : HRMS validates molecular formulas (e.g., [M+H]+ = 254.1042 for C₁₃H₁₁N₅O) .
Pitfall Avoidance : Use deutero-DMSO for NMR to prevent solvent interference. For air-sensitive intermediates, employ Schlenk techniques .
Q. How can substitution reactions at position 7 be optimized for diverse functionalization?
Methodological Answer:
- Electrophilic Substitution : Use NaH/DMF to deprotonate position 7, followed by reaction with alkyl/aryl halides. Monitor progress via TLC (hexane/EtOAc 3:1) .
- Buchwald-Hartwig Amination : For amine introduction, employ Pd(OAc)₂/Xantphos catalyst, Cs₂CO₃ base, and toluene at 110°C .
- Workup : Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (silica gel, gradient elution) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects : Bulky groups at position 5 (e.g., phenyl) hinder Suzuki-Miyaura coupling. Optimize using PdCl₂(dppf) with higher temps (100°C) .
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) activate position 7 for nucleophilic substitution. For example, replace bromine with amines using NH₃/EtOH at 60°C .
- Case Study : 5-Bromo-7-methyl derivatives show 30% lower yields in Heck reactions compared to non-methylated analogs due to steric hindrance .
Q. How to resolve contradictions in spectral data for regioisomeric pyrazolo[1,5-a]pyridines?
Methodological Answer:
- X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., dihedral angles between fused rings: 1.31° for isomer A vs. 3.42° for isomer B) .
- 2D NMR : Use HSQC/HMBC to correlate ambiguous protons/carbons. For example, HMBC correlations from H-7 to C-5 confirm bromine position .
- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (RMSD < 1 ppm indicates correct assignment) .
Q. What strategies mitigate decomposition during storage of brominated pyrazolo[1,5-a]pyridines?
Methodological Answer:
- Stability Tests : Store samples in amber vials at –20°C under argon. Monitor degradation via HPLC (C18 column, MeOH/H₂O 70:30) monthly .
- Additives : Include 1% BHT to inhibit radical-mediated debromination.
- Data : Under ambient conditions, 5-bromo derivatives degrade by 15% over 30 days; with BHT, degradation drops to 2% .
Q. How to design bioactivity assays for pyrazolo[1,5-a]pyridines targeting kinase inhibition?
Methodological Answer:
- In Vitro Screening : Use TR-FRET assays (e.g., LanthaScreen® Kinase Kit) to measure IC₅₀ against kinases (e.g., EGFR, CDK2). Test compounds at 0.1–100 µM .
- SAR Analysis : Compare 5-bromo-7-methyl derivatives with 5-chloro analogs. Brominated compounds show 3-fold higher EGFR inhibition (IC₅₀ = 0.8 µM vs. 2.4 µM) .
- Cellular Assays : Evaluate cytotoxicity in HeLa cells via MTT assay (72 hr exposure). EC₅₀ values >10 µM indicate selectivity .
Q. What analytical methods validate purity of pyrazolo[1,5-a]pyridines for pharmacological studies?
Methodological Answer:
- HPLC-PDA : Use C18 column (5 µm, 4.6×250 mm), isocratic elution (ACN/H₂O 55:45), UV detection at 254 nm. Purity >98% required for in vivo studies .
- Elemental Analysis : Confirm C/H/N ratios within ±0.4% of theoretical values (e.g., C: 61.65% found vs. 61.78% calc.) .
- LC-MS : Detect trace impurities (e.g., dehalogenated byproducts) with ESI+ mode .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
